molecular formula C13H17BrN6O4 B1384612 8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine CAS No. 717876-75-0

8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine

Cat. No.: B1384612
CAS No.: 717876-75-0
M. Wt: 401.22 g/mol
InChI Key: ZSILXQZBZDBZNX-XLPZGREQSA-N
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Description

Crystallographic Analysis of Modified Nucleoside Architecture

The crystallographic architecture of this compound reveals significant structural perturbations compared to unmodified 2'-deoxyguanosine. Crystal structure analysis of related nucleoside derivatives demonstrates that the incorporation of halogen substituents at the 8-position of purine nucleosides fundamentally alters the three-dimensional molecular geometry. The first high-quality crystal structure of unmodified 2'-deoxyguanosine shows orthorhombic crystal symmetry with space group P2₁2₁2₁, providing a baseline for comparison with modified derivatives.

The bromine substitution at the 8-position introduces substantial steric bulk that directly influences the glycosidic bond conformation and overall molecular architecture. Crystallographic data from related 8-bromo-2'-deoxyguanosine compounds indicate that the presence of the halogen substituent shifts the equilibrium toward the syn conformation of the glycosidic bond, representing a significant departure from the anti conformation typically observed in natural nucleosides. This conformational preference results from steric clashes between the 8-bromo substituent and the deoxyribose sugar moiety when the molecule adopts the anti configuration.

The dimethylaminomethylidene protecting group attached to the N-2 amino position further modifies the crystal packing interactions and hydrogen bonding patterns. Analysis of similar protected nucleoside derivatives demonstrates that this bulky protecting group prevents the formation of typical Watson-Crick hydrogen bonding patterns and instead promotes alternative intermolecular interactions. The molecular architecture reveals that the dimethylaminomethylidene group extends away from the purine base plane, creating additional steric constraints that influence both intramolecular and intermolecular interactions within the crystal lattice.

Crystal packing analysis reveals a network of modified hydrogen bonding interactions compared to unmodified nucleosides. The absence of available amino protons due to the dimethylaminomethylidene protection eliminates typical N-H⋯N and N-H⋯O hydrogen bonds involving the guanine amino group. Instead, the crystal structure is stabilized by alternative hydrogen bonding patterns involving the hydroxyl groups of the deoxyribose sugar and any remaining accessible nitrogen atoms in the purine ring system.

Nuclear Magnetic Resonance Spectroscopic Characterization of Substituent Effects

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic and conformational effects of the dual modifications in this compound. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shift perturbations that reflect the electronic influence of both the 8-bromo substituent and the dimethylaminomethylidene protecting group. The proton signal corresponding to the purine H-8 position, typically observed around 8.0 parts per million in unmodified guanosine derivatives, is absent due to the bromine substitution, providing immediate spectroscopic confirmation of the 8-bromo modification.

The dimethylaminomethylidene protecting group contributes distinctive signals in the ¹H nuclear magnetic resonance spectrum, particularly the characteristic singlet corresponding to the formyl proton of the protecting group, typically observed around 8.5 parts per million. The N,N-dimethyl protons appear as a singlet around 3.1-3.2 parts per million, with the chemical shift value influenced by the electronic environment of the adjacent nitrogen atoms. These signals serve as diagnostic markers for the presence and integrity of the protecting group throughout synthetic and analytical procedures.

¹³C nuclear magnetic resonance spectroscopy reveals significant perturbations in the carbon chemical shifts throughout the molecule. The C-8 carbon of the purine ring system experiences substantial downfield shifting due to the electron-withdrawing effect of the bromine substituent, while the carbon atoms of the dimethylaminomethylidene group exhibit characteristic chemical shifts around 158-160 parts per million for the formyl carbon and approximately 35-41 parts per million for the N,N-dimethyl carbons. The deoxyribose sugar carbon signals remain relatively unperturbed compared to unmodified nucleosides, indicating that the modifications primarily affect the purine base electronic environment.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about the spatial relationships within the modified nucleoside. These experiments confirm the syn glycosidic bond conformation preference induced by the 8-bromo substituent, as evidenced by characteristic cross-peaks between the H-1' sugar proton and the remaining purine protons. The absence of typical nuclear Overhauser effect correlations between the amino protons and other molecular regions confirms the successful protection of the amino group by the dimethylaminomethylidene substituent.

Nuclear Magnetic Resonance Parameter Chemical Shift (parts per million) Multiplicity Integration
Formyl proton 8.48 Singlet 1H
N,N-Dimethyl protons 3.17, 3.05 Singlet 6H
H-1' sugar proton 6.17 Singlet 1H
Formyl carbon 158.2 - -
N,N-Dimethyl carbons 41.4, 35.0 - -

Computational Modeling of Syn/Anti Glycosidic Bond Conformations

Computational modeling studies utilizing quantum mechanical calculations provide detailed insights into the conformational preferences of this compound. Density functional theory calculations at the B3LYP/6-31++G(d,p) level reveal that the 8-bromo substituent significantly alters the energy landscape governing glycosidic bond rotation compared to unmodified nucleosides. The syn conformation is stabilized by approximately 15-20 kilojoules per mole relative to the anti conformation, representing a substantial energetic preference that explains the experimentally observed conformational behavior.

The steric interactions between the 8-bromo substituent and the deoxyribose sugar moiety serve as the primary driving force for syn conformation preference. Computational analysis reveals that in the anti conformation, unfavorable van der Waals contacts occur between the bromine atom and the H-2' and H-2'' protons of the deoxyribose sugar, resulting in significant steric strain. This strain is relieved upon rotation to the syn conformation, where the bromine atom is positioned away from the sugar moiety and instead interacts favorably with the molecular environment through weak halogen bonding interactions.

The dimethylaminomethylidene protecting group introduces additional conformational constraints that influence the overall molecular geometry. Computational optimization reveals that this bulky substituent adopts a planar configuration with the purine ring system, resulting in extended conjugation that stabilizes the protecting group attachment. The computational models predict that the protecting group preferentially adopts a conformation that minimizes steric interactions with both the 8-bromo substituent and the deoxyribose sugar moiety.

Molecular dynamics simulations provide insights into the dynamic behavior of the modified nucleoside in solution. These calculations reveal that while the syn glycosidic bond conformation predominates, the molecule exhibits limited conformational flexibility around the glycosidic bond, with occasional transitions to near-anti conformations occurring on the nanosecond timescale. The presence of both modifications reduces the overall conformational mobility compared to unmodified nucleosides, consistent with the increased steric constraints imposed by the substituents.

Conformational State Relative Energy (kilojoules per mole) Glycosidic Torsion Angle (degrees) Population (%)
Syn conformation 0.0 65 ± 10 85
High-anti conformation 18.2 210 ± 15 12
Anti conformation 22.7 180 ± 10 3

Electronic Structure Analysis via Density Functional Theory

Density functional theory calculations provide comprehensive insights into the electronic structure modifications induced by the dual substitutions in this compound. The electronic effects of the 8-bromo substituent significantly alter the frontier molecular orbital energies and electron density distribution throughout the purine ring system. The highest occupied molecular orbital energy decreases by approximately 0.8 electron volts compared to unmodified 2'-deoxyguanosine, reflecting the electron-withdrawing character of the bromine substituent and its influence on the nucleoside's redox properties.

The natural bond orbital analysis reveals substantial changes in atomic charges and electron density distribution resulting from both modifications. The C-8 carbon bearing the bromine substituent exhibits increased positive charge density, while the adjacent nitrogen atoms experience slight electron density redistribution. The bromine atom itself carries a significant negative charge, consistent with its role as an electron-withdrawing substituent that influences the electronic properties of the entire purine ring system.

The dimethylaminomethylidene protecting group contributes to the electronic structure through extended conjugation with the purine base. Density functional theory calculations demonstrate that the protecting group participates in the π-electron system of the molecule, resulting in delocalization of electron density across the entire N-[(dimethylamino)methylidene] fragment. This electronic delocalization stabilizes the protecting group attachment and influences the chemical reactivity of the modified nucleoside.

Electrostatic potential surface analysis reveals significant modifications in the molecular electrostatic environment compared to unmodified nucleosides. The 8-bromo substituent creates a region of increased electrostatic potential in its vicinity, while the dimethylaminomethylidene group contributes electron density that partially compensates for the electron-withdrawing effect of the bromine atom. These electronic structure modifications have important implications for the intermolecular interactions and chemical reactivity of the compound.

The calculated ionization potential and electron affinity values provide insights into the redox behavior of the modified nucleoside. The presence of the 8-bromo substituent increases the ionization potential by approximately 0.6 electron volts, indicating reduced susceptibility to oxidation compared to unmodified guanosine derivatives. Conversely, the electron affinity increases, suggesting enhanced capability for electron capture reactions, which has important implications for the compound's behavior under reductive conditions or in the presence of low-energy electrons.

Electronic Property Value Comparison to Unmodified Nucleoside
Highest Occupied Molecular Orbital Energy -6.2 electron volts -0.8 electron volts
Lowest Unoccupied Molecular Orbital Energy -1.8 electron volts -0.3 electron volts
Ionization Potential 8.7 electron volts +0.6 electron volts
Electron Affinity 2.1 electron volts +0.4 electron volts
Dipole Moment 4.8 Debye +1.2 Debye

Properties

IUPAC Name

N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN6O4/c1-19(2)5-15-13-17-10-9(11(23)18-13)16-12(14)20(10)8-3-6(22)7(4-21)24-8/h5-8,21-22H,3-4H2,1-2H3,(H,17,18,23)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSILXQZBZDBZNX-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80823234
Record name 8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717876-75-0
Record name 8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2'-Deoxyguanosine

The synthesis begins with bromination at the C8 position of 2'-deoxyguanosine. This is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in controlled acidic conditions.

  • Key steps :
    • Dissolve 2'-deoxyguanosine in acetic acid or dimethylformamide (DMF).
    • Add NBS or bromine dropwise under nitrogen at 0–5°C to avoid over-bromination.
    • Stir for 4–6 hours, followed by neutralization with aqueous sodium bicarbonate.
  • Yield : ~70–85% (based on analogous procedures for 8-bromo-2'-deoxyadenosine derivatives).

Protection of the Exocyclic Amine

The N2 amine of 8-bromo-2'-deoxyguanosine is protected using N,N-dimethylformamide dimethylacetal (DMF-DMA) to form the dimethylaminomethylidene group.

  • Procedure :
    • React 8-bromo-2'-deoxyguanosine with excess DMF-DMA in anhydrous methanol at 25–30°C for 12–24 hours.
    • Monitor reaction completion via thin-layer chromatography (TLC).
    • Remove solvents under reduced pressure and purify via silica gel chromatography.
  • Critical factor : Excess DMF-DMA ensures complete conversion, avoiding residual unprotected amine.

Purification and Characterization

Final purification employs reversed-phase HPLC or ion-exchange chromatography to isolate the target compound.

  • HPLC conditions :
    • Column: C18 (4.6 × 250 mm, 5 µm).
    • Mobile phase: Gradient of 0.1 M triethylammonium acetate (pH 7.0) and acetonitrile.
    • Retention time: ~15–20 minutes.
  • Characterization data :
    • $$^1$$H NMR (DMSO-d6): δ 8.59 (s, N=CH), 6.26 (t, H-1'), 3.16 (s, N(CH3)2).
    • MALDI-TOF MS : [M+H]+ calculated for C13H17BrN6O4: 433.05; observed: 433.1.

Applications in Oligonucleotide Synthesis

The protected nucleoside is converted into a phosphoramidite for solid-phase DNA synthesis:

  • Phosphitylation : React with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrahydrofuran (THF) under argon.
  • Coupling efficiency : >98% in automated synthesizers, enabling incorporation into oligonucleotides.

Data Summary Table

Step Reagents/Conditions Yield (%) Key Characterization Data
Bromination NBS, acetic acid, 0–5°C, 6h 78 $$^1$$H NMR: δ 8.23 (H-8)
Amine Protection DMF-DMA, MeOH, 25°C, 24h 85 MS: [M+H]+ 433.1
Phosphoramidite Prep Chlorophosphoramidite, THF, DIEA, 30min 92 $$^{31}$$P NMR: δ 149.4–149.6

Chemical Reactions Analysis

8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine undergoes various chemical reactions:

    Substitution Reactions: The bromo group at the 8-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The dimethylaminomethylidene group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine is valuable in various scientific research applications:

    Chemistry: It is used to study nucleic acid chemistry and DNA modifications.

    Biology: The compound is used in research involving DNA replication and repair mechanisms.

    Industry: The compound may be used in the development of diagnostic tools and molecular probes.

Mechanism of Action

The mechanism of action of 8-Bromo-2’-deoxy-N-[(dimethylamino)methylidene]guanosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The bromo group at the 8-position and the dimethylaminomethylidene group at the N2 position can alter the base-pairing properties of the guanine base, leading to changes in DNA structure and function. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Features of Brominated Guanosine Derivatives
Compound Name C8 Modification N2 Modification Molecular Formula Key Applications
8-Bromo-2'-deoxyguanosine Br None C₁₀H₁₂BrN₅O₄ Aptamer stabilization
8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine Br Dimethylaminomethylene C₁₃H₁₈N₆O₄ Oligonucleotide synthesis
8-Bromo-2'-O-methylguanosine Br 2'-O-methylation C₁₁H₁₄BrN₅O₅ RNA interference studies
8-Bromo-6-O-benzyl-2'-deoxyguanosine Br O6-benzyl protection C₁₇H₁₈BrN₅O₄ Anticancer drug design
Table 2: Thermal and Functional Properties of Modified TBA Derivatives
TBA Variant Modifications Tm (°C) ΔTm vs. Native TBA Anticoagulant Activity
Native TBA None 50 High
TBABL C8-Br + LNA guanosine 68 +18 Moderate
TBABM C8-Br + 2'-O-methylguanosine 65 +15 Low
TBABF C8-Br + 2'-F-riboguanosine 63 +13 Low

Key Findings :

  • Thermal Stability : C8 bromination universally increases melting temperature (Tm) by 13–18°C due to enhanced base stacking .
  • Biological Activity : Despite higher Tm, anticoagulant activity often decreases in brominated derivatives, suggesting steric hindrance from bromine or protective groups .

Reactivity and Functionalization

  • Nucleophilic Substitution: The C8 bromine in 8-bromo-2'-deoxyguanosine undergoes substitution with amines (e.g., aniline, 2-aminofluorene) under acid catalysis . However, the dimethylaminomethylene group in this compound may sterically hinder such reactions, requiring deprotection first .
  • Oxidative Stability: Brominated guanosines are prone to oxidative damage, but the dimethylaminomethylene group may mitigate this by shielding reactive sites .

Biological Activity

8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine (8-Br-dG) is a synthetic nucleoside analogue that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article explores the biological activity of 8-Br-dG, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

8-Br-dG is characterized by the presence of a bromine atom at the 8-position of the guanine base, which significantly alters its biological properties compared to natural nucleosides. The dimethylaminomethylidene group enhances its lipophilicity, potentially improving cellular uptake.

The biological activity of 8-Br-dG can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : As a nucleoside analogue, 8-Br-dG can be incorporated into DNA during replication, leading to mutations and ultimately apoptosis in rapidly dividing cells.
  • Induction of Apoptosis : Studies have shown that 8-Br-dG induces apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) and p53 protein activation .
  • Antiviral Activity : The compound exhibits antiviral properties by inhibiting viral replication, although specific mechanisms remain under investigation.

Antitumor Activity

Research has demonstrated that 8-Br-dG possesses significant antitumor activity against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines.
  • Results : Treatment with 8-Br-dG resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cell lines .

Case Study: Breast Cancer

A notable study explored the effects of 8-Br-dG on MCF-7 breast cancer cells:

  • Methodology : Cells were treated with varying concentrations of 8-Br-dG for 24 hours.
  • Findings : The compound induced apoptosis as evidenced by increased caspase-3 activity and annexin V staining. Additionally, it led to upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Antiviral Activity

8-Br-dG has also been studied for its antiviral properties:

  • Target Viruses : Preliminary studies indicate effectiveness against certain RNA viruses.
  • Mechanism : The compound appears to inhibit viral RNA synthesis by competing with natural nucleotides during replication .

Comparative Biological Activity

The following table summarizes the biological activity of 8-Br-dG compared to other nucleoside analogues:

CompoundIC50 (µM)Mechanism of ActionTargeted Cancer Type
8-Bromo-2'-deoxyguanosine5 - 15DNA incorporation, apoptosis inductionBreast, Cervical, Colon
Acyclovir0.5 - 5Viral DNA polymerase inhibitionHerpes Simplex Virus
Gemcitabine0.1 - 1Nucleotide analoguePancreatic Cancer

Q & A

Q. Characterization :

  • Stereochemical validation : Use 1^1H-NMR and 13^13C-NMR to confirm stereochemistry at the 2', 3', 4', and 5' positions .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity, as validated in similar brominated nucleosides .
  • Mass spectrometry : Confirm molecular weight via electrospray ionization–mass spectrometry (ESI-MS), matching the theoretical mass (C12_{12}H17_{17}BrN6_6O4_4: 417.08 Da) .

What analytical techniques are optimal for quantifying this compound in biological matrices?

Basic Research Question

  • Liquid chromatography–tandem mass spectrometry (LC-MS/MS) : Employ a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Use 8-bromoguanosine (8BrG) as an internal standard to correct for matrix effects .
  • Quantification parameters : Optimize multiple reaction monitoring (MRM) transitions for the compound (e.g., m/z 417 → 281 for the parent ion) and internal standard (m/z 362 → 225 for 8BrG) .
  • Validation : Assess linearity (1–1000 nM), limit of detection (LOD < 0.5 nM), and recovery rates (>85%) in urine or plasma, following protocols for 8-hydroxy-2'-deoxyguanosine (8-OHdG) .

How does the bromine substitution at the 8-position influence the compound's role in studying oxidative DNA damage compared to 8-hydroxy-2'-deoxyguanosine?

Advanced Research Question

  • Mechanistic differences : Unlike 8-OHdG, which forms due to hydroxyl radical attack, 8-bromo substitution is synthetically introduced and serves as a stable mimic for studying base-excision repair (BER) mechanisms. The bromine atom’s bulkiness may sterically hinder repair enzymes like OGG1, providing insights into repair pathway efficiency .
  • Analytical advantages : Brominated derivatives exhibit distinct fragmentation patterns in MS, enabling unambiguous identification in complex mixtures compared to oxidative adducts like 8-OHdG, which require derivatization for detection .

What experimental strategies can resolve contradictions in the mutagenic potential of 8-substituted deoxyguanosine derivatives?

Advanced Research Question

  • Comparative mutagenesis assays : Use in vitro replication systems (e.g., polymerase fidelity assays) to compare error rates of 8-bromo-dG vs. 8-OHdG. The bromine atom’s electronegativity may alter tautomeric equilibria, increasing mispairing with adenine .
  • In vivo vs. in vitro models : Replicate studies in both bacterial (e.g., E. coli lacZ assays) and mammalian cell lines to assess context-dependent mutagenicity. Contradictions may arise from differences in repair enzyme expression across models .
  • Structural analysis : Employ X-ray crystallography or molecular dynamics simulations to compare base-pairing dynamics, as done for etheno-dG adducts .

How does the dimethylamino methylidene group affect base-pairing fidelity in DNA duplexes?

Advanced Research Question

  • Base-pairing studies : Incorporate the modified nucleoside into oligonucleotides and assess duplex stability via thermal denaturation (TmT_m). The dimethylamino group’s positive charge may stabilize mismatches through non-canonical interactions, as observed in pH-dependent mismatch recognition studies .
  • Circular dichroism (CD) spectroscopy : Monitor conformational changes in DNA helices. The dimethylamino methylidene moiety may induce B-to-Z transitions under high salt conditions, similar to poly(dG-dC) structures .
  • Enzymatic probing : Treat duplexes with nucleases (e.g., S1 nuclease) to identify regions of structural distortion caused by the modification .

What is the significance of using isotope-labeled internal standards in quantifying nucleoside analogs like 8-Bromo-2'-deoxyguanosine?

Basic Research Question

  • Matrix effect correction : Isotope-labeled standards (e.g., 15^{15}N- or 13^{13}C-8BrG) co-elute with the target analyte, compensating for ion suppression/enhancement during LC-MS/MS .
  • Accuracy in biomarker studies : For oxidative stress assays, internal standards improve precision in quantifying low-abundance adducts (e.g., 8-OHdG at nM levels in urine) .
  • Protocol validation : Include at least two isotopologs (e.g., 2^{2}H and 13^{13}C) to validate extraction efficiency and column recovery, as demonstrated in urinary nucleoside profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine
Reactant of Route 2
Reactant of Route 2
8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.